molecular formula C7H7BrClN B172984 2-Bromo-6-chloro-4-methylaniline CAS No. 135340-78-2

2-Bromo-6-chloro-4-methylaniline

Cat. No. B172984
CAS RN: 135340-78-2
M. Wt: 220.49 g/mol
InChI Key: RCJDTZYWSMKAMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-chloro-4-methylaniline is a chemical compound with the CAS Number: 135340-78-2 . It is a solid substance with a molecular weight of 220.5 .


Chemical Reactions Analysis

2-Bromo-4-methylaniline, a similar compound, participates in palladium-catalyzed selective amination of 3-bromoquinoline to yield 3-(2-bromo-4-methylphenylamino) quinoline . It also reacts with ethyl and methyl imidazo[1,2-a]pyridine-2-carboxylates in the presence of Me3Al to form an amide .


Physical And Chemical Properties Analysis

2-Bromo-6-chloro-4-methylaniline is a solid substance . The exact physical and chemical properties such as melting point, boiling point, and density are not directly available from the searched resources.

Scientific Research Applications

Synthesis of Bromoindazole Building Blocks

2-Bromo-6-methylaniline can be used as a reactant to synthesize alkyl substituted bromoindazole building blocks. This is achieved through a Pd-catalyzed Suzuki coupling reaction with various vinyl boronic acids .

Synthesis of Iminophosphoranes

2-Bromo-4-methylaniline, a compound similar to 2-Bromo-6-chloro-4-methylaniline, has been used in the synthesis of iminophosphoranes .

Determination of Aniline Derivatives in Environmental Water Samples

2-Chloro-4-methylaniline, another compound similar to 2-Bromo-6-chloro-4-methylaniline, was used in the determination of aniline derivatives in environmental water samples. This was achieved using an on-line combination of supported liquid membrane extraction and liquid chromatography .

Determination of Amines in Environmental Water Samples

2-Chloro-4-methylaniline was also used in the determination of amines in environmental water samples by gas chromatography–mass spectrometry .

Reaction with Ethyl and Methyl Imidazo

2-Bromo-4-methylaniline reacts with ethyl and methyl imidazo [1,2- a ]pyridine-2-carboxylates in the presence of Me 3 Al to form amide .

Safety and Hazards

When handling 2-Bromo-6-chloro-4-methylaniline, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or contact, seek immediate medical attention .

properties

IUPAC Name

2-bromo-6-chloro-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClN/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCJDTZYWSMKAMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50441429
Record name 2-Bromo-6-chloro-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-chloro-4-methylaniline

CAS RN

135340-78-2
Record name 2-Bromo-6-chloro-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6-chloro-4-methylaniline
Reactant of Route 2
Reactant of Route 2
2-Bromo-6-chloro-4-methylaniline
Reactant of Route 3
2-Bromo-6-chloro-4-methylaniline
Reactant of Route 4
2-Bromo-6-chloro-4-methylaniline
Reactant of Route 5
Reactant of Route 5
2-Bromo-6-chloro-4-methylaniline
Reactant of Route 6
Reactant of Route 6
2-Bromo-6-chloro-4-methylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.